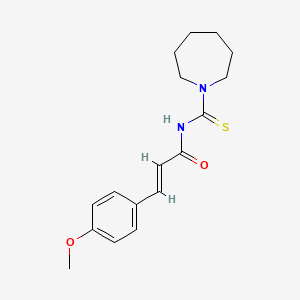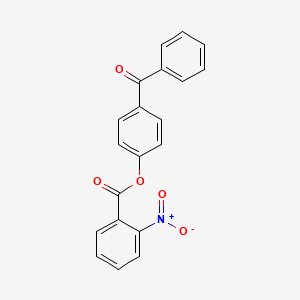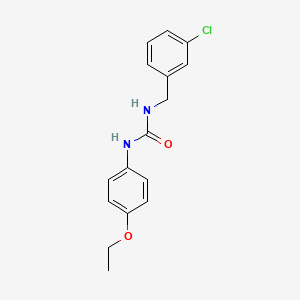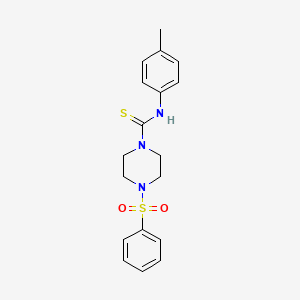
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a member of the acrylamide family and has a unique structure that makes it a promising candidate for research.
科学研究应用
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer to synthesize copolymers with other acrylamide derivatives, which have shown promising properties such as thermal stability and mechanical strength (2). In medicinal chemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest (3). In biochemistry, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been used as a probe to study protein-ligand interactions. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide binds to proteins with high affinity and specificity, making it a useful tool for studying protein function (4).
作用机制
The mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential (3). N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (5).
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-ligand interactions (4). Physiologically, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit their growth (3).
实验室实验的优点和局限性
One advantage of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide also has high affinity and specificity for binding to proteins, making it a useful tool for studying protein function. However, one limitation of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential applications in materials science, such as using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide-based copolymers in electronic devices. Additionally, more research could be done to understand the mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide and its effects on protein function.
Conclusion:
In conclusion, N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound that has potential applications in various fields. Its unique structure and high affinity for binding to proteins make it a useful tool for research. Future research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide could lead to the development of new materials and drugs with important applications in medicine and technology.
合成方法
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-azepanethiol to form N-(4-methoxyphenylacetyl)-1-azepanethiol. Finally, this compound is reacted with acryloyl chloride to form N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide (1).
属性
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-15-9-6-14(7-10-15)8-11-16(20)18-17(22)19-12-4-2-3-5-13-19/h6-11H,2-5,12-13H2,1H3,(H,18,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCQAKUUPCUMF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)



![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)